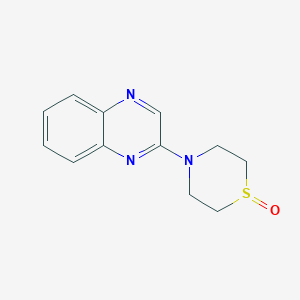![molecular formula C15H17FN2O2 B7573565 3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7573565.png)
3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one is a chemical compound that belongs to the class of piperazinones. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also exert its anti-inflammatory and analgesic effects by modulating the activity of certain signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases like arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one in lab experiments is its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines and possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated before clinical trials.
Direcciones Futuras
There are several future directions for the research on 3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved in its activity. Additionally, further studies are needed to evaluate its toxicity and side effects and determine the optimal dosage and administration route for clinical trials. Finally, the potential applications of this compound in other fields of medicine, such as neurology and psychiatry, should also be explored.
Métodos De Síntesis
The synthesis method of 3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one involves the reaction of 4-fluorophenylacetic acid with ethyl piperazine-2-carboxylate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases like arthritis.
Propiedades
IUPAC Name |
3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-2-13-15(20)17-9-10-18(13)14(19)8-5-11-3-6-12(16)7-4-11/h3-8,13H,2,9-10H2,1H3,(H,17,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIGUUMESGWKGZ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)NCCN1C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)

![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-[(2-methoxyphenyl)methyl]piperidine](/img/structure/B7573574.png)